N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide
Description
N'-[2-(3-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a 3-chlorophenyl substituent, a sulfone group (5,5-dioxo), and an ethanediamide side chain with a propenyl moiety. The compound’s stereoelectronic properties, such as the electron-withdrawing sulfone and chloro groups, likely influence its solubility and reactivity. Structural elucidation of such compounds typically employs X-ray crystallography (via programs like SHELX ) and NMR spectroscopy, as demonstrated in studies of analogous pyrazole derivatives .
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-2-6-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-4-10(17)7-11/h2-5,7H,1,6,8-9H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBBJMRQIKWIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the ethanediamide moiety is attached through amide bond formation reactions, often using coupling reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture combining a thieno-pyrazol core with a sulfone group and a propenyl-substituted ethanediamide. Key comparisons with analogous compounds include:
Table 1: Structural Comparison of Thieno-Pyrazol Derivatives
- Thieno-Pyrazol vs. Biphenyl-Tetrazolyl Cores: The target compound’s thieno-pyrazol core may enhance π-π stacking interactions in biological targets compared to the biphenyl system in ’s compound.
- Substituent Effects: The 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which could modulate binding affinity in enzyme inhibition.
Hypothesized Bioactivity
The sulfone group may enhance metabolic stability compared to marine-derived salternamides, which lack sulfonated motifs .
Biological Activity
Overview
N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound features a unique structure that includes a chlorophenyl group and an ethanediamide moiety, which contribute to its potential biological activities. The compound is of interest in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 899962-25-5 |
| Molecular Formula | C16H17ClN4O4S |
| Molecular Weight | 422.9 g/mol |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The thieno[3,4-c]pyrazole scaffold is known for its ability to inhibit various enzymes involved in disease processes. For instance, it can inhibit cyclooxygenase (COX) enzymes which are crucial in inflammatory pathways.
- Antioxidant Activity : The presence of the chlorophenyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, potentially making it useful in treating infections.
Study 1: Enzyme Inhibition
A study conducted on thieno[3,4-c]pyrazole derivatives demonstrated that compounds with similar structures effectively inhibited COX enzymes. This inhibition was linked to reduced inflammation in animal models .
Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry highlighted that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. The study utilized various assays to measure radical scavenging activity and found that modifications at the phenyl ring enhanced these properties .
Study 3: Antimicrobial Effects
In vitro tests showed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising potential for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with other thieno[3,4-c]pyrazole derivatives was conducted:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| N-[2-(3-chlorophenyl)-2H,4H-thieno[3,4-c]pyrazol-3-yl] | Moderate enzyme inhibition | Effective against COX enzymes |
| N-[2-(3-chlorophenyl)-5-methylthieno[3,4-c]pyrazol] | Low antioxidant activity | Limited radical scavenging effect |
| N-[2-(3-chlorophenyl)-5-fluorothieno[3,4-c]pyrazol] | High antimicrobial efficacy | Stronger MIC values compared to others |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
